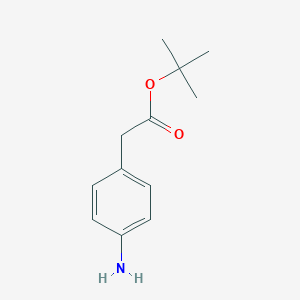

Tert-butyl 2-(4-aminophenyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(4-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPUFXZJWLZPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938530 | |

| Record name | tert-Butyl (4-aminophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174579-31-8 | |

| Record name | tert-Butyl (4-aminophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(4-aminophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 2-(4-aminophenyl)acetate

CAS Number: 174579-31-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2-(4-aminophenyl)acetate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its role in targeted protein degradation.

Compound Data and Properties

This compound is a bifunctional molecule featuring a primary aromatic amine and a tert-butyl ester. This structure makes it an ideal linker component in the synthesis of PROTACs, where the amine can be functionalized to attach to a ligand for an E3 ubiquitin ligase or a target protein, and the ester can be deprotected to reveal a carboxylic acid for further conjugation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 174579-31-8 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| Appearance | Solid, powder | [2] |

| Purity | ≥98% | [2] |

| Melting Point | 30-32 °C | N/A |

| Storage Temperature | 2-8°C, keep in dark place, inert atmosphere | [2] |

| SMILES | CC(C)(C)OC(=O)CC1=CC=C(N)C=C1 | [4] |

| InChI | InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3 | [4] |

Table 2: Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the full Safety Data Sheet (SDS) before handling.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of tert-butyl 2-(4-nitrophenyl)acetate (CAS: 29704-38-9)

This procedure is adapted from standard esterification methods.

-

Materials:

-

4-Nitrophenylacetic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenylacetic acid (1 equivalent).

-

Dissolve the acid in anhydrous dichloromethane.

-

Add 4-dimethylaminopyridine (0.1 equivalents) and tert-butanol (1.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 2-(4-nitrophenyl)acetate.

-

Step 2: Reduction of tert-butyl 2-(4-nitrophenyl)acetate to this compound

This procedure is a standard method for the reduction of an aromatic nitro group.

-

Materials:

-

tert-Butyl 2-(4-nitrophenyl)acetate

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂) or a hydrogen source like ammonium formate

-

Celite®

-

-

Procedure:

-

Dissolve tert-butyl 2-(4-nitrophenyl)acetate (1 equivalent) in methanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium).

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product may be used directly or purified further by column chromatography if necessary.

-

Use in PROTAC Synthesis: Amide Bond Formation

This compound is a valuable linker for PROTAC synthesis. The primary amine can be acylated with a carboxylic acid-functionalized ligand (either for the E3 ligase or the protein of interest) using standard peptide coupling reagents.[5]

-

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (e.g., a derivative of lenalidomide or a target-specific inhibitor)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1 equivalent) in the anhydrous solvent.

-

Add the peptide coupling reagent (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

The organic layer is then dried, filtered, and concentrated.

-

The resulting PROTAC precursor can be purified by flash column chromatography or preparative HPLC.

-

Spectral Data (Predicted)

Experimentally determined spectral data for this compound is not widely published. However, the expected characteristic signals are as follows:

-

¹H NMR:

-

A singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.

-

A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group.

-

Two doublets in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the benzene ring.

-

A broad singlet corresponding to the amine (-NH₂) protons.

-

-

¹³C NMR:

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbons of the tert-butyl group.

-

A signal for the methylene carbon.

-

Signals for the aromatic carbons, with those bonded to the amine and the acetate group being shifted accordingly.

-

A signal for the carbonyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹.

-

C-H stretching bands for the aliphatic and aromatic groups.

-

A strong C=O stretching band for the ester at approximately 1730 cm⁻¹.

-

C-N and C-O stretching bands in the fingerprint region.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway to this compound.

Caption: Proposed two-step synthesis of this compound.

Role in PROTAC Assembly

This diagram illustrates the general workflow for assembling a PROTAC using this compound as a linker.

Caption: General workflow for PROTAC synthesis using the target compound.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-(4-aminophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl 2-(4-aminophenyl)acetate, a valuable intermediate in pharmaceutical and chemical research. The document outlines experimental protocols, presents quantitative data in a structured format, and includes process diagrams for clarity.

Introduction

This compound (CAS No. 174579-31-8) is an organic compound characterized by an aniline moiety and a tert-butyl ester.[1][2][3][4] Its structure makes it a useful building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] This guide focuses on the most viable synthetic routes to this compound, emphasizing practical laboratory-scale preparation.

The principal and most widely applicable synthesis strategy involves a two-step process:

-

Esterification: The tert-butylation of 4-nitrophenylacetic acid to produce the intermediate, tert-butyl 2-(4-nitrophenyl)acetate.

-

Reduction: The subsequent reduction of the nitro group to an amine to yield the final product.

An alternative, though often less efficient, pathway is the direct esterification of 4-aminophenylacetic acid. Each of these routes will be discussed in detail.

Primary Synthesis Pathway: A Two-Step Approach

This pathway is generally preferred due to higher overall yields and more manageable reaction conditions compared to the direct esterification of the amino acid.

Caption: Primary two-step synthesis pathway for this compound.

Step 1: Synthesis of tert-Butyl 2-(4-nitrophenyl)acetate

The introduction of the sterically hindered tert-butyl group via esterification can be challenging. Direct Fischer esterification with tert-butanol and a strong acid catalyst is often complicated by the acid-catalyzed dehydration of tert-butanol to isobutylene.[5] A more modern and efficient method utilizes a powerful catalyst in a non-traditional solvent system.[6][7]

Table 1: Reagents and Conditions for the Synthesis of tert-Butyl 2-(4-nitrophenyl)acetate

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophenylacetic Acid | [8] |

| Reagent | tert-Butyl Acetate | [6] |

| Catalyst | Bis(trifluoromethanesulfonyl)imide (Tf2NH) | [6][7] |

| Solvent | tert-Butyl Acetate | [6] |

| Temperature | Room Temperature to 60 °C | [6] |

| Reaction Time | 1-24 hours | [6] |

| Purity | >95% (typical) | [6] |

| Yield | High | [6] |

Experimental Protocol: Tf2NH-Catalyzed tert-Butylation

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenylacetic acid (1 equivalent).

-

Add tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.

-

Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf2NH) (e.g., 1-5 mol%).

-

Stir the mixture at room temperature or gently heat to 60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl 2-(4-nitrophenyl)acetate.

Step 2: Reduction of tert-Butyl 2-(4-nitrophenyl)acetate

The reduction of the aromatic nitro group to an amine is a common and well-established transformation. Several methods are effective, with catalytic hydrogenation being one of the cleanest. Chemical reduction using metals in acidic media is also a robust alternative.[9]

Table 2: Comparison of Reduction Methods for tert-Butyl 2-(4-nitrophenyl)acetate

| Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield | Reference |

| Catalytic Hydrogenation | 10% Pd/C, H₂ gas | Ethanol or Ethyl Acetate | Room Temperature | 1-3 atm | High | [9][10][11] |

| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | Atmospheric | >80% | [9] |

| Chemical Reduction | Iron powder, HCl | Ethanol/Water | Reflux | Atmospheric | High | [9] |

| Chemical Reduction | SnCl₂·2H₂O | Ethanol | Room Temperature | Atmospheric | Good to High | [12][13] |

Experimental Protocol 1: Catalytic Hydrogenation with H₂/Pd-C

References

- 1. This compound | C12H17NO2 | CID 2760930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 174579-31-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 174579-31-8 [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. asianpubs.org [asianpubs.org]

- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. youtube.com [youtube.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Synthesis of Tert-butyl 2-(4-aminophenyl)acetate from 4-aminophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl 2-(4-aminophenyl)acetate from 4-aminophenylacetic acid. The primary method described is a direct acid-catalyzed esterification, a robust and widely applicable procedure for the formation of tert-butyl esters from carboxylic acids. This guide provides a comprehensive experimental protocol, summarizes key quantitative data, and includes a visual representation of the experimental workflow.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality, offering stability under various reaction conditions and susceptibility to facile cleavage under acidic conditions. This guide focuses on a practical and efficient method for its preparation from commercially available 4-aminophenylacetic acid.

Reaction Principle

The synthesis is based on the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester. In this specific case, 4-aminophenylacetic acid is esterified with a tert-butyl source, typically tert-butanol or isobutylene, catalyzed by a strong acid such as sulfuric acid or perchloric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the tert-butylating agent or removal of water is often employed.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Aminophenylacetic acid | Reagent | Sigma-Aldrich |

| tert-Butyl acetate | Anhydrous | Alfa Aesar |

| Perchloric acid (70%) | ACS Reagent | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous | VWR |

| Saturated sodium bicarbonate solution | Laboratory prepared | - |

| Anhydrous magnesium sulfate | Reagent | Acros Organics |

| Diethyl ether | ACS Grade | - |

| Hexane | ACS Grade | - |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Beakers and graduated cylinders

-

Flash chromatography setup

3.3. Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-aminophenylacetic acid (10.0 g, 66.2 mmol).

-

Reagent Addition: Suspend the 4-aminophenylacetic acid in tert-butyl acetate (100 mL). Cool the suspension to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add perchloric acid (70%, 5.7 mL, 66.2 mmol) dropwise to the stirred suspension over a period of 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 48 hours.

-

Work-up:

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).

-

-

Isolation and Characterization:

-

Combine the fractions containing the pure product as identified by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

Determine the yield and characterize the product by appropriate analytical methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminophenylacetic acid | 1.0 eq | - |

| tert-Butyl acetate | ~10 eq (solvent) | [1] |

| Perchloric acid | 1.0 eq | [1] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 48 hours | [1] |

| Product | ||

| Yield | 70-85% | [1] |

| Physical State | Solid | [2] |

| Purity | >98% | [2] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow of the synthesis of this compound.

Safety Precautions

-

Handle concentrated perchloric acid with extreme caution in a fume hood, as it is a strong oxidizing agent and corrosive.

-

Dichloromethane is a volatile and potentially harmful solvent; use it in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

The described method provides a reliable and scalable procedure for the synthesis of this compound from 4-aminophenylacetic acid. The use of readily available reagents and standard laboratory techniques makes this protocol accessible for researchers in various fields of chemical and pharmaceutical sciences. The provided quantitative data and workflow diagram offer a clear and concise overview of the entire process, facilitating its implementation in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 2-(4-aminophenyl)acetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 2-(4-aminophenyl)acetate, a key intermediate in organic synthesis and a linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility is crucial for its synthesis, purification, handling, and application in various research and development settings.

Introduction

This compound is a bifunctional organic compound featuring a primary aromatic amine and a tert-butyl ester. Its structure, possessing both polar (amine and ester groups) and non-polar (benzene ring and tert-butyl group) moieties, results in a nuanced solubility profile across a range of common laboratory solvents. This document outlines its predicted qualitative solubility and provides a general experimental protocol for its determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water; Likely Soluble in Alcohols | The large non-polar surface area of the molecule is expected to dominate over the polar functional groups, leading to insolubility in water. However, it is likely to be soluble in lower alcohols like methanol and ethanol which have both polar and non-polar characteristics. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents can interact with the polar parts of the molecule without the high energy cost of disrupting a hydrogen-bonded network like water's. |

| Non-Polar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The polarity from the amine and ester groups will likely hinder solubility in highly non-polar solvents. |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated by the acid to form a water-soluble ammonium salt. |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble (with potential for slow decomposition) | The compound is not acidic and therefore will not be deprotonated to form a soluble salt. Prolonged exposure to strong base may lead to hydrolysis of the ester. |

Experimental Protocol for Qualitative Solubility Determination

This section details a general procedure for determining the solubility of a solid organic compound like this compound in various solvents.

Materials:

-

This compound

-

Small test tubes (10 x 75 mm)

-

Glass stirring rods

-

Microspatula

-

Graduated cylinders or pipettes

-

Solvents: Deionized Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Hexane, Toluene, 5% (w/v) HCl, 5% (w/v) NaOH.

Procedure:

-

Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.5 mL.

-

Mixing: Stir the mixture vigorously with a clean glass stirring rod for approximately 60 seconds. Alternatively, cap the test tube and vortex for the same duration.

-

Observation: Observe the mixture against a contrasting background to determine if the solid has dissolved completely.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the mixing process. Continue this process up to a total volume of 3 mL.

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Sparingly Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.

-

Insoluble: No noticeable dissolution of the solid occurs.

-

-

Acid/Base Testing: For the aqueous acid and base tests, after determining solubility, observe for any reaction such as color change or gas evolution.

-

Record Keeping: Meticulously record all observations for each solvent in a laboratory notebook.

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle all organic solvents in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Visualizing Logical Relationships in Solubility Testing

The following diagrams illustrate the workflow for determining the solubility of an organic compound and the chemical basis for its solubility in acidic solutions.

Caption: A flowchart for the qualitative solubility analysis of an organic compound.

Caption: Reaction showing the formation of a water-soluble salt in acidic solution.

The Latent Potential of a Synthetic Scaffolding: A Technical Guide to the Biological Activities Derived from Tert-butyl 2-(4-aminophenyl)acetate

For Immediate Release

This technical whitepaper provides a comprehensive overview of the potential biological activities associated with derivatives of Tert-butyl 2-(4-aminophenyl)acetate. While this compound is primarily recognized as a synthetic intermediate, its core structure serves as a valuable scaffold in the development of potent, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of aminophenylacetate derivatives.

Introduction: A Building Block of Biological Interest

This compound is a commercially available organic compound, widely utilized as a versatile building block in chemical synthesis.[1][2] Its primary application lies in its role as a linker molecule in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][3] Although direct evidence of its intrinsic biological activity is scarce, the 4-aminophenylacetic acid framework is a recurring motif in a variety of compounds exhibiting significant pharmacological effects. This guide will explore the latent biological potential of this compound by examining the activities of molecules synthesized from it or its close structural analogs.

Application in Proteolysis Targeting Chimeras (PROTACs)

This compound is a key component in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3] PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1]

General Mechanism of PROTAC Action

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of further target protein molecules.

Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves the deprotection of the tert-butyl ester, followed by amide bond formation with a linker moiety. This is then conjugated to ligands for the target protein and the E3 ligase.

Antimicrobial Activity of 4-Aminophenylacetic Acid Derivatives

Derivatives of 4-aminophenylacetic acid have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[4] The general structure of these active compounds involves modification of the amino and carboxylic acid functionalities of the parent molecule.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microorganisms.

| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |

| 8a | Spiropyrrolidine derivative | Staphylococcus aureus | 0.12 | [5] |

| 8a | Spiropyrrolidine derivative | Bacillus subtilis | 0.24 | [5] |

| 8a | Spiropyrrolidine derivative | Escherichia coli | 0.49 | [5] |

| 8a | Spiropyrrolidine derivative | Pseudomonas aeruginosa | 0.98 | [5] |

| Ciprofloxacin | (Reference) | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.12-0.98 | [5] |

| Carbazole Derivative 2 | N-substituted carbazole | Staphylococcus aureus | 32 | [6] |

| Carbazole Derivative 4 | N-substituted carbazole | Staphylococcus aureus | 32 | [6] |

| Carbazole Derivative 8 | N-substituted carbazole | Staphylococcus aureus | 32 | [6] |

| Schiff Base S-2 | Schiff base of 4-aminophenol | Staphylococcus aureus | - | [7][8] |

| Schiff Base S-3 | Schiff base of 4-aminophenol | Bacillus spizizenii | - | [7][8] |

| Schiff Base S-4 | Schiff base of 4-aminophenol | Bordetella bronchiseptica | - | [7][8] |

Note: Specific MIC values for Schiff bases S-2, S-3, and S-4 were not provided in the source material, but they were reported to have strong activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using a broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Analgesic and Antipyretic Properties of 4-Aminophenol Derivatives

Structural analogs of paracetamol derived from 4-aminophenol have been synthesized and evaluated for their analgesic and antipyretic activities.[10] These studies suggest that the 4-aminophenol core, which is structurally related to 4-aminophenylacetic acid, is a key pharmacophore for these effects.

In Vivo Efficacy Data

The following table summarizes the in vivo effects of representative 4-aminophenol derivatives in rat models of fever and pain.[10]

| Compound | Assay | Effect |

| Paracetamol Analogues | LPS-induced fever in rats | Leveled the first phase of the febrile response and reduced the increase in core body temperature in the second phase by three times. |

| Paracetamol Analogues | Zymosan-induced arthritis in rats (Randall-Selitto test) | Suppressed the nociceptive response by 21-48%. |

| Paracetamol Analogues | Zymosan-induced arthritis in rats (Hot plate test) | Suppressed the nociceptive response by 8-42%. |

Experimental Protocols

LPS-Induced Fever in Rats:

-

Male Wistar rats are used.

-

Baseline rectal temperature is measured.

-

Fever is induced by intraperitoneal injection of lipopolysaccharide (LPS) from E. coli.

-

The test compounds or vehicle are administered orally at a specified dose (e.g., 0.5 mmol/kg).

-

Rectal temperature is monitored at regular intervals for several hours post-administration.

-

The change in rectal temperature from baseline is calculated and compared between treated and control groups.

Zymosan-Induced Arthritis in Rats (Randall-Selitto Test):

-

Arthritis is induced by intra-articular injection of zymosan into the tibiotarsal joint of rats.

-

The test compounds or vehicle are administered.

-

Mechanical nociceptive thresholds are measured using an analgesy-meter, which applies a linearly increasing pressure to the inflamed paw.

-

The pressure at which the rat withdraws its paw is recorded as the pain threshold.

-

Measurements are taken before and at various time points after drug administration.

Conclusion

While this compound itself is not recognized for direct biological activity, its core chemical structure is integral to the synthesis of a diverse range of pharmacologically active molecules. Its application as a linker in PROTACs places it at the forefront of innovative drug discovery strategies for targeted protein degradation. Furthermore, the antimicrobial, analgesic, and antipyretic activities demonstrated by its derivatives highlight the significant potential of the 4-aminophenylacetic acid scaffold in medicinal chemistry. Further exploration and derivatization of this versatile building block may lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the latent potential of this compound in their drug development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Landscape of Tert-butyl 2-(4-aminophenyl)acetate and Its Analogs: A Review of a Versatile Scaffold

Researchers, scientists, and drug development professionals are increasingly turning their attention to the chemical scaffold of Tert-butyl 2-(4-aminophenyl)acetate and its derivatives. This interest stems from its potential as a versatile building block in medicinal chemistry, particularly in the development of targeted therapies. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, summarizing key findings, experimental protocols, and the underlying logic of their application in drug discovery.

Core Compound Characteristics

This compound is a commercially available compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol .[1] It is recognized as a valuable synthetic intermediate, often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins.

Analogs and Derivatives in Research

While literature specifically detailing a wide range of biologically active analogs of this compound is not abundant, the core structure serves as a foundation for various modifications. The primary amino group and the tert-butyl ester moiety offer reactive sites for chemical derivatization, allowing for the exploration of structure-activity relationships (SAR).

One area of investigation involves the modification of the phenyl ring and the acetate side chain to modulate the compound's physicochemical properties and biological activity. For instance, the introduction of different substituents on the phenyl ring can influence lipophilicity, electronic properties, and steric hindrance, all of which can impact target binding and cellular permeability.

Experimental Protocols: A General Approach to Synthesis and Evaluation

Detailed experimental protocols for specific, novel analogs of this compound are proprietary to the research entities that developed them. However, a general workflow for the synthesis and evaluation of such analogs can be outlined based on standard medicinal chemistry practices.

General Synthetic Workflow

The synthesis of analogs typically begins with the parent compound, this compound. The workflow can be conceptualized as a series of steps, starting from the selection of the core scaffold to the final biological evaluation.

Figure 1. A generalized workflow for the synthesis and evaluation of this compound analogs.

Experimental Details:

-

Functional Group Modification: The primary amine of this compound can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with different amines or alcohols to generate amide or ester analogs.

-

Purification: Purification of the synthesized analogs is typically achieved using column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compounds are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Evaluation

The biological activity of the synthesized analogs is assessed through a series of in vitro assays. The specific assays employed depend on the therapeutic target of interest.

References

The Genesis of a Versatile Building Block: Discovery and First Synthesis of Tert-butyl 2-(4-aminophenyl)acetate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tert-butyl 2-(4-aminophenyl)acetate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure incorporates a protected carboxylic acid in the form of a tert-butyl ester and a reactive primary amine on a phenyl ring, making it an ideal scaffold for diverse chemical modifications. While a singular, seminal publication detailing its "discovery" is not readily apparent in the chemical literature, its first synthesis can be logically deduced from established, high-yielding synthetic transformations. This technical guide outlines the most probable and efficient pathways for the first synthesis of this compound, presenting detailed experimental protocols, quantitative data, and logical workflow diagrams to aid researchers in its preparation and application.

Introduction: A Molecule of Strategic Importance

The emergence of this compound as a significant chemical entity is intrinsically linked to the growing demand for complex molecular architectures in drug discovery and materials science. The strategic placement of a protected acid and a nucleophilic amine allows for sequential and controlled chemical reactions, a cornerstone of modern organic synthesis. The tert-butyl ester provides robust protection to the carboxylic acid moiety, stable to a wide range of reaction conditions, yet readily removable under mild acidic conditions. The 4-amino group serves as a versatile handle for amide bond formation, diazotization, and other transformations. The likely "discovery" of this compound was not a serendipitous event, but rather a targeted design based on the principles of functional group compatibility and synthetic strategy.

Plausible First Synthetic Pathways

The most logical and efficient synthesis of this compound proceeds through a two-step sequence starting from the readily available 4-nitrophenylacetic acid. This approach ensures high yields and avoids potential side reactions associated with the direct esterification of the corresponding amino acid.

The overall synthetic logic is depicted below:

Caption: Plausible synthetic pathways to this compound.

Step 1: Esterification of 4-Nitrophenylacetic Acid

The initial step involves the protection of the carboxylic acid group of 4-nitrophenylacetic acid as a tert-butyl ester. This is a crucial transformation to prevent the acidic proton from interfering with the subsequent reduction of the nitro group.

Caption: Experimental workflow for the esterification of 4-nitrophenylacetic acid.

Step 2: Reduction of the Nitro Group

The second step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation, as it is high-yielding and produces clean products.

Tert-butyl 2-(4-aminophenyl)acetate molecular weight and formula

An In-depth Technical Guide to Tert-butyl 2-(4-aminophenyl)acetate

This technical guide provides a comprehensive overview of the chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes its core molecular data and outlines its relevance in synthetic chemistry.

Core Molecular Data

This compound is a chemical compound with the molecular formula C12H17NO2.[1][2] Its molecular weight is approximately 207.27 g/mol .[2][3][4] The compound is also known by other names, including tert-butyl (4-aminophenyl)acetate.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C12H17NO2 | [1][2][5] |

| Molecular Weight | 207.27 g/mol | [2][3][4] |

| CAS Number | 174579-31-8 | [1][2][3] |

| Physical Form | Solid / Powder | |

| Melting Point | 30-32 °C | |

| Boiling Point | 310.6 °C at 760 mmHg |

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Notably, it is utilized as a PROTAC (Proteolysis Targeting Chimera) linker.[2] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[2] The unique structure of this compound makes it suitable for connecting the two active ends of a PROTAC.

Additionally, this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a critical component in the synthesis of Niraparib, a medication used for the treatment of certain types of cancer.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, a general approach can be inferred from standard organic chemistry practices. The synthesis would likely involve the esterification of 4-aminophenylacetic acid with tert-butanol or the reduction of a nitro-substituted precursor.

A generalized workflow for the characterization of a synthesized chemical compound like this compound is outlined below.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Logical Relationships in Compound Utilization

The primary role of this compound is as a building block in more complex synthetic pathways, particularly in drug development. Its utility is logically connected to the final application of the molecule it helps to create.

References

The Role of Tert-butyl 2-(4-aminophenyl)acetate as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The success of a PROTAC is critically dependent on its tripartite structure: a warhead for the target protein, an E3 ligase-recruiting ligand, and a linker that covalently connects the two. While often perceived as a simple spacer, the linker's composition, length, and rigidity are paramount in dictating the efficacy, selectivity, and physicochemical properties of the degrader. This technical guide focuses on Tert-butyl 2-(4-aminophenyl)acetate, a commercially available chemical entity recognized for its potential as a PROTAC linker building block. Due to a lack of extensive published data on PROTACs incorporating this specific linker, this document will provide a comprehensive overview based on its chemical properties and established principles of PROTAC design. We will explore its synthetic utility, its potential impact on PROTAC structure and function, and provide generalized experimental protocols for its incorporation and evaluation.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the elimination of target proteins, a distinct advantage over traditional inhibitors.

The linker is a critical determinant of a PROTAC's success. Its primary functions include:

-

Enabling Ternary Complex Formation: The linker must possess the appropriate length and flexibility to allow the warhead and E3 ligase ligand to bind their respective proteins simultaneously and effectively.

-

Influencing Ternary Complex Stability: The linker can form interactions with the surfaces of the target protein and E3 ligase, contributing to the stability of the ternary complex.

-

Determining Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.

This compound presents a unique combination of structural features—a rigid phenyl ring, a flexible acetate chain, and reactive handles—making it an intriguing building block for linker synthesis.

Chemical Properties and Synthetic Utility of this compound

This compound is a bifunctional molecule that can be incorporated into a PROTAC linker. Its key chemical features are:

-

Primary Aniline Group (-NH₂): This group serves as a versatile nucleophile, ideal for forming stable amide bonds with carboxylic acids, a common functional group on warheads or E3 ligase ligands.

-

Tert-butyl Ester Group (-C(O)OtBu): This bulky ester group can be a point of attachment or can be deprotected under acidic conditions to reveal a carboxylic acid, providing an alternative point for conjugation.

-

Phenyl Ring: The aromatic ring introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the binding moieties and can participate in pi-stacking interactions.

Hypothetical Synthetic Workflow

The following protocol outlines a general, hypothetical approach for incorporating this compound into a PROTAC.

Caption: Hypothetical workflow for PROTAC synthesis.

Detailed Methodology (Hypothetical):

-

Amide Coupling to Warhead:

-

Dissolve the target protein ligand (warhead) containing a carboxylic acid (1 equivalent) in dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

-

Stir for 5 minutes, then add this compound (1 equivalent).

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and purify the resulting intermediate by column chromatography.

-

-

Tert-butyl Ester Deprotection:

-

Dissolve the purified intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-4 hours, monitoring by LC-MS.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected carboxylic acid intermediate.

-

-

Final Amide Coupling to E3 Ligase Ligand:

-

Dissolve the carboxylic acid intermediate (1 equivalent) and the E3 ligase ligand containing an amine (1 equivalent) in DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

-

Structural and Functional Considerations

The choice of linker can dramatically affect a PROTAC's performance. A linker derived from this compound would have the following potential properties:

| Property | Potential Influence of this compound Linker | Rationale |

| Rigidity | Moderate | The phenyl ring introduces a rigid component, which can reduce the entropic penalty of ternary complex formation. The acetate portion provides some flexibility. |

| Solubility | Potentially Decreased | The aromatic ring and the tert-butyl group are lipophilic, which might decrease the aqueous solubility of the final PROTAC. |

| Cell Permeability | Potentially Increased | The increased lipophilicity could enhance passive diffusion across cell membranes, but this is highly dependent on the overall molecule. |

| Metabolic Stability | Moderate to High | The amide bonds are generally stable. The phenyl ring is also relatively resistant to metabolism, though it can be hydroxylated. |

| Protein-Linker Interactions | Possible | The phenyl ring can engage in π-stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) on the protein surface. The amide bonds can act as hydrogen bond donors and acceptors. |

Hypothetical Application and Biological Evaluation

To illustrate the application, let's consider a hypothetical PROTAC targeting Bruton's Tyrosine Kinase (BTK), a validated target in B-cell malignancies. Our hypothetical PROTAC, "AP-BTK-deg," uses a warhead that binds BTK and a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, connected via a linker derived from this compound.

General Experimental Workflow for Evaluation

Caption: General workflow for PROTAC evaluation.

Illustrative Data (Hypothetical)

The following table represents the type of data that would be collected to characterize "AP-BTK-deg". Note: This data is for illustrative purposes only and is not real experimental data.

| Assay | Metric | Illustrative Result |

| BTK Binding | Kd (nM) | 25 |

| CRBN Binding | Kd (nM) | 150 |

| Ternary Complex Formation | TR-FRET (RFU) | 5000 |

| BTK Degradation (MOLM-13 cells) | DC₅₀ (nM) | 10 |

| BTK Degradation (MOLM-13 cells) | Dₘₐₓ (%) | >95% |

| Cell Viability (MOLM-13 cells) | IC₅₀ (nM) | 15 |

Signaling Pathway Context: BTK Degradation

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Degradation of BTK would be expected to inhibit this pathway effectively.

Methodological & Application

Application Notes and Protocols for the Use of Tert-butyl 2-(4-aminophenyl)acetate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Tert-butyl 2-(4-aminophenyl)acetate, a non-natural amino acid building block, into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this building block introduces a 4-(carboxymethyl)phenylalanine moiety, offering a valuable tool for modifying peptide structure and function, such as altering pharmacokinetic profiles, introducing a site for conjugation, or exploring novel peptide-protein interactions.

Introduction to this compound in SPPS

This compound is utilized in SPPS in its Nα-Fmoc protected form, namely Fmoc-4-(tert-butoxycarbonylmethyl)aniline . This building block is analogous to a protected phenylalanine derivative where the phenyl ring is substituted with a tert-butyl protected carboxymethyl group. The tert-butyl ester serves as an acid-labile protecting group for the side-chain carboxylic acid, making it compatible with the standard Fmoc/tBu orthogonal protection strategy.[1] The Fmoc group is removed by a base (typically piperidine), while the tert-butyl ester is cleaved during the final trifluoroacetic acid (TFA) treatment, which also cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.[2]

The incorporation of this non-natural amino acid can be advantageous for:

-

Modulating Peptide Properties: The introduction of a phenylacetic acid moiety can influence the overall charge, polarity, and conformational properties of a peptide.

-

Drug Conjugation: The side-chain carboxylic acid can serve as a handle for the attachment of other molecules, such as polyethylene glycol (PEG), cytotoxic drugs, or imaging agents.

-

Structure-Activity Relationship (SAR) Studies: It allows for the exploration of the chemical space around a peptide lead, potentially leading to improved potency, selectivity, or metabolic stability.

Experimental Protocols

The following protocols outline the general procedures for the incorporation of Fmoc-4-(tert-butoxycarbonylmethyl)aniline into a peptide sequence using manual or automated Fmoc SPPS.

Materials and Reagents

-

Fmoc-4-(tert-butoxycarbonylmethyl)aniline

-

Standard Fmoc-protected amino acids

-

SPPS-grade resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

-

N,N-Dimethylformamide (DMF), SPPS grade

-

Piperidine

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents: Dichloromethane (DCM), Methanol (MeOH), Diethyl ether

-

Cleavage cocktail: e.g., TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)

-

Kaiser test kit for monitoring coupling completion

General SPPS Cycle for Incorporating Fmoc-4-(tert-butoxycarbonylmethyl)aniline

This protocol describes a single coupling cycle for the incorporation of the non-natural amino acid. This cycle is repeated for each amino acid in the desired sequence.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of Fmoc-4-(tert-butoxycarbonylmethyl)aniline:

-

Pre-activation: In a separate vial, dissolve Fmoc-4-(tert-butoxycarbonylmethyl)aniline (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

Peptide Cleavage and Deprotection

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.

-

Cleavage from Resin:

-

Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tert-butyl ester of the incorporated phenylacetic acid moiety.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively available in the literature, the following tables represent typical data that should be collected and presented to evaluate the success of the synthesis.

Table 1: Representative Coupling Efficiency

| Amino Acid Position | Coupling Reagent | Coupling Time (h) | Kaiser Test Result | Estimated Coupling Efficiency (%) |

| X (Preceding Residue) | HBTU/DIPEA | 1 | Negative | >99% |

| 4-(tBuO₂CCH₂)-Phe | HBTU/DIPEA | 2 | Negative | >99% |

| Y (Following Residue) | HBTU/DIPEA | 1 | Negative | >99% |

Table 2: Crude Peptide Yield and Purity

| Peptide Sequence | Resin Type | Cleavage Cocktail | Crude Yield (mg) | Crude Purity (by RP-HPLC, %) |

| Ac-Tyr-Phe(4-CH₂COOH) -Gly-NH₂ | Rink Amide | TFA/H₂O/TIS | 85 | 75 |

Table 3: Final Peptide Characterization

| Peptide Sequence | Purification Method | Final Yield (mg) | Final Purity (by RP-HPLC, %) | Observed Mass (M+H)⁺ | Calculated Mass (M+H)⁺ |

| Ac-Tyr-Phe(4-CH₂COOH) -Gly-NH₂ | Prep-RP-HPLC | 45 | >98% | 485.2 | 485.19 |

Visualizations

Workflow and Chemical Structures

Caption: Workflow for SPPS incorporating Fmoc-4-(tert-butoxycarbonylmethyl)aniline.

Caption: Chemical structures of the building block and the final incorporated moiety.

Conclusion

The use of this compound in its Fmoc-protected form is a straightforward and effective method for introducing a 4-(carboxymethyl)phenylalanine moiety into synthetic peptides. The protocols described herein are based on standard and well-established Fmoc/tBu SPPS chemistry, making this building block accessible for a wide range of peptide synthesis applications. Successful incorporation with high efficiency can be expected using standard coupling reagents. The final deprotected side-chain carboxylic acid provides a versatile handle for further modifications, enhancing the utility of this non-natural amino acid in drug discovery and development.

References

Application Notes and Protocols for the Coupling of Tert-butyl 2-(4-aminophenyl)acetate with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. A frequently utilized building block in drug discovery is tert-butyl 2-(4-aminophenyl)acetate, valued for its role as a versatile linker in various molecular constructs. This document provides detailed protocols for the efficient coupling of this amine with a range of carboxylic acids to form the corresponding amide linkage. The protocols described herein focus on widely used and reliable coupling reagents, offering flexibility for researchers based on substrate scope and laboratory resources.

Overview of Amide Coupling Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is commonly achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[1] More reactive uronium or phosphonium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently used, particularly for more challenging couplings.

Experimental Protocols

This section details two robust protocols for the coupling of this compound with a generic carboxylic acid.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, cost-effective, and reliable method for a broad range of substrates.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes or Heptane

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

-

Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.

-

Add this compound (1.0 - 1.2 eq) to the solution.

-

Add HOBt (1.0 - 1.2 eq) to the reaction mixture.

-

Add DIPEA (2.0 - 3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add EDC·HCl (1.2 - 1.5 eq) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2]

Protocol 2: HATU Mediated Amide Coupling

This protocol is often employed for more sterically hindered or electronically deactivated substrates where the EDC/HOBt method may be sluggish.

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes or Heptane

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add HATU (1.1 - 1.5 eq) to the solution and stir for a few minutes.

-

Add DIPEA (2.0 - 4.0 eq) to the mixture.

-

Add this compound (1.0 - 1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC.

-

Once the reaction is complete, dilute with ethyl acetate.

-

Wash the organic phase with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, typically with an ethyl acetate/hexanes eluent system.

Data Presentation

The following table summarizes representative reaction conditions and yields for the coupling of various carboxylic acids with an analogous aminophenyl compound using an EDC/HOBt-based protocol.[2] These examples can serve as a guideline for optimizing the coupling with this compound.

| Carboxylic Acid | Coupling Reagents (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 4-Fluorobenzoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 74 |

| 4-Methylbenzoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 56 |

| 2-Iodobenzoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 68 |

| Dodecanoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 74 |

| 4-(1H-indol-2-yl)butanoic acid | EDC (1.5), HOBt (1.5) | DIPEA (1.5) | DMF | 3.5 | 0 to RT | 76 |

Experimental Workflow

The general workflow for the amide coupling reaction is depicted in the following diagram.

Troubleshooting and Considerations

-

Low Yields: If the reaction shows low conversion, consider using a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. Increasing the reaction time or temperature may also improve yields, but monitor for potential side product formation.

-

Side Reactions: With carbodiimide reagents, the formation of an N-acylurea byproduct can occur. This is often minimized by the addition of HOBt. If racemization is a concern for chiral carboxylic acids, maintaining a low reaction temperature is crucial.

-

Purification: The choice of eluent for column chromatography will depend on the polarity of the final product. A typical starting point is a low percentage of ethyl acetate in hexanes, with the polarity gradually increased. The urea byproduct from EDC is water-soluble and is typically removed during the aqueous workup.[3]

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the synthesis of amides from this compound and various carboxylic acids. The choice between an EDC/HOBt or HATU-mediated approach will depend on the specific substrates and the desired reaction efficiency. Careful execution of the experimental procedure and purification will afford the desired amide products in good to excellent yields, facilitating their use in subsequent research and development activities.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

Application of Tert-butyl 2-(4-aminophenyl)acetate in Medicinal Chemistry: A Focus on PROTACs

Introduction

Tert-butyl 2-(4-aminophenyl)acetate is a bifunctional molecule increasingly utilized in medicinal chemistry, primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. This application note provides a detailed overview of the use of this compound in the synthesis of PROTACs, including a representative experimental protocol, data presentation, and diagrams of the relevant biological pathway and experimental workflow.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.

This compound serves as a versatile linker component due to its structural features. The aromatic amine group provides a convenient attachment point for coupling with a ligand for the POI or the E3 ligase, typically through amide bond formation. The tert-butyl ester group can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be coupled to the other ligand. This staged approach allows for a modular and flexible synthesis of PROTACs.

While specific PROTACs utilizing this compound are not extensively detailed in publicly available literature, its commercial availability as a "PROTAC linker" underscores its role in the field. For the purpose of this application note, a hypothetical PROTAC, PROTAC-X , targeting a hypothetical protein kinase "PK-1" and recruiting the Cereblon (CRBN) E3 ligase will be used for illustration.

Representative Experimental Protocol: Synthesis of PROTAC-X

This protocol describes a plausible synthetic route for the construction of a hypothetical PROTAC-X, where this compound is used as a key linker component.

Step 1: Amide Coupling of this compound with a Protein of Interest (POI) Ligand

-

Dissolve the POI ligand (containing a carboxylic acid functional group, e.g., a hypothetical kinase inhibitor "PK1-COOH") (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

-

Add this compound (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the intermediate 1 .

Step 2: Deprotection of the Tert-butyl Ester

-

Dissolve intermediate 1 (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting carboxylic acid intermediate 2 is often used in the next step without further purification.

Step 3: Amide Coupling with an E3 Ligase Ligand

-

Dissolve the carboxylic acid intermediate 2 (1.0 eq) in anhydrous DMF.

-

Add a coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) and DIPEA (3.0 eq).

-

Add the E3 ligase ligand (containing an amine functional group, e.g., a derivative of Thalidomide, "CRBN-NH2") (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, PROTAC-X , by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data for the synthesis and biological activity of PROTAC-X.

Table 1: Summary of Hypothetical Synthetic Data for PROTAC-X

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |

| 1 | Intermediate 1 | PK1-COOH | DCC, NHS, this compound, DIPEA | DMF | 75 | >95 |

| 2 | Intermediate 2 | Intermediate 1 | TFA, DCM | DCM | ~100 (crude) | - |

| 3 | PROTAC-X | Intermediate 2 | PyBOP, DIPEA, CRBN-NH2 | DMF | 60 | >98 |

Table 2: Hypothetical Biological Activity of PROTAC-X

| Parameter | Value | Description |

| Binding Affinity (PK-1) (Kd) | 50 nM | Dissociation constant for binding to the target protein. |

| Binding Affinity (CRBN) (Kd) | 200 nM | Dissociation constant for binding to the E3 ligase. |

| DC50 (PK-1) | 25 nM | Concentration of PROTAC-X required to degrade 50% of PK-1 in cells after 24 hours. |

| Dmax (PK-1) | >90% | Maximum degradation of PK-1 achieved. |

| Cell Viability (IC50) | 100 nM | Concentration of PROTAC-X that inhibits cell growth by 50%. |

Mandatory Visualizations

Caption: General mechanism of action for a PROTAC molecule.

Caption: Synthetic workflow for the hypothetical PROTAC-X.

References

Tert-butyl 2-(4-aminophenyl)acetate: A Versatile Building Block for the Synthesis of Novel Heterocycles